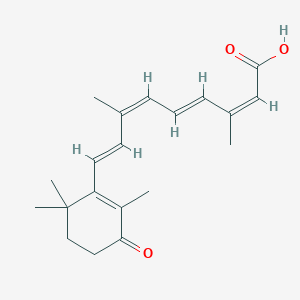

4-Oxo-(9-cis,13-cis)-Retinoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Oxo-(9-cis,13-cis)-Retinoic Acid is a derivative of retinoic acid, a compound related to vitamin A. Retinoic acids are known for their significant roles in cellular differentiation, growth, and apoptosis. The 4-oxo derivative is particularly interesting due to its unique structural configuration, which includes the 9-cis and 13-cis isomers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-(9-cis,13-cis)-Retinoic Acid typically involves the oxidation of 9-cis and 13-cis retinoic acids. This can be achieved using various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure the formation of the 4-oxo group without affecting the cis configurations.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Types of Reactions:

Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.

Reduction: Reduction reactions can convert the 4-oxo group back to a hydroxyl group.

Substitution: The compound can participate in substitution reactions where the 4-oxo group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: More oxidized retinoic acid derivatives.

Reduction: 4-Hydroxy-(9-cis,13-cis)-Retinoic Acid.

Substitution: Derivatives with different functional groups replacing the 4-oxo group.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 4-Oxo-(9-cis,13-cis)-Retinoic Acid is C20H26O3 with a molecular weight of approximately 314.4 g/mol. Its structure features a complex arrangement characteristic of retinoids, which are known for their role in cellular differentiation and growth regulation.

Clinical Applications

Research has illustrated the efficacy of this compound in treating various cancers:

- Acute Promyelocytic Leukemia : Clinical studies have reported that retinoids, including this compound, enhance the differentiation of promyelocytic leukemia cells, leading to improved patient outcomes .

- Skin Cancers : The compound has been effective in reducing tumor incidence in preclinical models of skin cancer when used in conjunction with other agents like interferon .

Transcriptional Activity

This compound has been demonstrated to regulate the expression of several genes associated with growth and differentiation. For instance, it significantly increases mRNA levels of RAR target genes such as RARbeta2 in vitro and in vivo . This regulation is crucial for understanding developmental processes and potential therapeutic strategies for diseases linked to dysregulated gene expression.

Developmental Biology

In developmental studies using chicken wing bud models, this compound induced morphological changes indicative of digit pattern duplications. This suggests its role as a signaling molecule during limb development . Such findings highlight the compound's potential in regenerative medicine and developmental biology research.

Absorption and Metabolism

The pharmacokinetics of this compound reveal that it is absorbed effectively and exhibits a dose-dependent relationship with plasma concentrations . Its stability under physiological conditions is crucial for its therapeutic application.

Safety Profile

Studies assessing the safety profile indicate that while retinoids can exhibit teratogenic effects at high doses, controlled use of this compound at therapeutic levels shows promise without significant adverse effects when monitored properly .

Mecanismo De Acción

The compound exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. This binding activates the transcription of genes involved in cellular differentiation, growth, and apoptosis. The 4-oxo group enhances the compound’s binding affinity and specificity for these receptors, leading to more pronounced biological effects.

Comparación Con Compuestos Similares

All-trans-Retinoic Acid: Known for its role in treating acute promyelocytic leukemia.

13-cis-Retinoic Acid: Commonly used in the treatment of severe acne.

9-cis-Retinoic Acid: Studied for its potential in treating various cancers and skin disorders.

Uniqueness: 4-Oxo-(9-cis,13-cis)-Retinoic Acid is unique due to its dual cis configurations and the presence of the 4-oxo group. These structural features confer distinct biological activities and receptor binding properties compared to other retinoic acid derivatives.

Actividad Biológica

4-Oxo-(9-cis,13-cis)-retinoic acid (4-oxo-RA) is a metabolite of retinoic acid, which plays a crucial role in various biological processes, including cell differentiation, proliferation, and apoptosis. This article provides an in-depth exploration of the biological activity of 4-oxo-RA, supported by research findings, case studies, and data tables.

Overview of Retinoids

Retinoids are a class of compounds derived from vitamin A, known for their ability to regulate gene expression through nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors mediate the effects of retinoids on cellular functions, influencing processes like growth and differentiation. Among the various retinoids, 4-oxo-RA has garnered attention due to its unique structural properties and biological activities.

The biological activity of 4-oxo-RA is primarily mediated through its interaction with RARs and RXRs. Research indicates that 4-oxo-RA can activate transcriptional responses in various cell types. In particular, it has been shown to influence gene expression related to developmental processes and cellular responses to environmental stimuli.

Key Findings:

- Gene Activation : Studies have demonstrated that 4-oxo-RA can activate genes associated with retinoic acid response elements (RAREs), leading to enhanced transcription of genes involved in limb morphogenesis and other developmental pathways .

- Comparative Potency : While 4-oxo-RA is generally less potent than all-trans-retinoic acid (ATRA), it exhibits significant biological activity in specific contexts. For instance, it has been observed to induce the expression of genes like Hoxb8 and Sonic hedgehog (shh) in chick wing buds .

Biological Effects

The biological effects of 4-oxo-RA extend across various cell types and conditions:

- Cell Differentiation : In vitro studies have shown that 4-oxo-RA can promote differentiation in specific cancer cell lines, suggesting potential therapeutic applications in oncology .

- Proliferation Regulation : Research indicates that 4-oxo-RA may influence cell cycle progression by modulating the expression of genes involved in cell proliferation and apoptosis .

Data Tables

Case Studies

- Cancer Therapeutics : A study involving human epidermal keratinocytes demonstrated that 4-oxo-RA could regulate gene expression patterns associated with skin cell differentiation and inflammation, highlighting its potential as a therapeutic agent for skin-related conditions .

- Developmental Biology : In chick embryos, treatment with 4-oxo-RA resulted in altered expression of developmental genes such as Hoxb8 and shh, indicating its role in limb morphogenesis .

- Comparative Analysis with Other Retinoids : Comparative studies have shown that while 4-oxo-RA is less effective than ATRA in some assays, it retains significant activity in others, particularly those involving RXR-mediated pathways .

Propiedades

IUPAC Name |

(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7-,15-13- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCUJPCCTQNTJF-VOYGUGQBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)O)\C)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.